molecular formula C8H18N2O B1469703 2-(4-Ethyl-2-piperazinyl)-1-ethanol CAS No. 1784346-58-2

2-(4-Ethyl-2-piperazinyl)-1-ethanol

Cat. No. B1469703
M. Wt: 158.24 g/mol
InChI Key: XIWONLVSQDWFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethyl-2-piperazinyl)-1-ethanol , also known by its systematic name (4-Benzyl-2-piperazinyl)methanol , is a chemical compound with the molecular formula C₁₂H₁₈N₂O . It falls within the class of piperazine derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a piperazine ring with an attached benzyl group and a hydroxymethyl group.



Synthesis Analysis

The synthesis of 2-(4-Ethyl-2-piperazinyl)-1-ethanol involves several steps. While there are variations in synthetic routes, a common approach includes the following:



  • Starting Material : Begin with 4-benzylpiperazine , which serves as the precursor.

  • Hydroxylation : Introduce a hydroxymethyl group to the piperazine ring. This can be achieved through various methods, such as using formaldehyde or other suitable reagents.

  • Isolation and Purification : Isolate the desired product and purify it to obtain the final compound.



Molecular Structure Analysis

The molecular structure of 2-(4-Ethyl-2-piperazinyl)-1-ethanol is characterized by the following features:



  • Piperazine Ring : A six-membered heterocyclic ring containing two nitrogen atoms.

  • Benzyl Group : Attached to one of the nitrogen atoms in the piperazine ring.

  • Hydroxymethyl Group : Connected to another nitrogen atom.



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:



  • Esterification : Reacting with carboxylic acids to form esters.

  • Reduction : Conversion of the carbonyl group to a hydroxyl group.

  • Substitution Reactions : Substituting the benzyl group or the hydroxymethyl group.



Physical And Chemical Properties Analysis


  • Density : Approximately 1.1 g/cm³.

  • Boiling Point : Around 318.1°C at 760 mmHg.

  • Flash Point : Approximately 146.2°C.

  • Solubility : Soluble in polar solvents.


Safety And Hazards


  • Safety : Handle with care, following standard laboratory safety protocols.

  • Hazard Codes : Xi (Irritant).

  • Storage : Store at 2-8°C.


Future Directions

Future research should focus on:



  • Pharmacological Studies : Investigating its potential therapeutic applications.

  • Toxicology : Assessing its safety profile.

  • Structure-Activity Relationship (SAR) : Exploring modifications for improved properties.


properties

IUPAC Name

2-(4-ethylpiperazin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-10-5-4-9-8(7-10)3-6-11/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWONLVSQDWFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethyl-2-piperazinyl)-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethyl-2-piperazinyl)-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-Ethyl-2-piperazinyl)-1-ethanol
Reactant of Route 3
Reactant of Route 3
2-(4-Ethyl-2-piperazinyl)-1-ethanol
Reactant of Route 4
Reactant of Route 4
2-(4-Ethyl-2-piperazinyl)-1-ethanol
Reactant of Route 5
Reactant of Route 5
2-(4-Ethyl-2-piperazinyl)-1-ethanol
Reactant of Route 6
Reactant of Route 6
2-(4-Ethyl-2-piperazinyl)-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.